molecular formula C9H11NO2S B1620627 Methyl 2-[(3-pyridylmethyl)thio]acetate CAS No. 306935-34-2

Methyl 2-[(3-pyridylmethyl)thio]acetate

Cat. No.: B1620627
CAS No.: 306935-34-2
M. Wt: 197.26 g/mol
InChI Key: OCFOEGVGGPQUAK-UHFFFAOYSA-N
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Description

Methyl 2-[(3-pyridylmethyl)thio]acetate is an organic compound with the molecular formula C9H11NO2S It is a derivative of pyridine and contains a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-pyridylmethyl)thio]acetate typically involves the reaction of 3-pyridylmethyl chloride with methyl thioglycolate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-pyridylmethyl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Methyl 2-[(3-pyridylmethyl)thio]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-pyridylmethyl)thio]acetate involves its interaction with specific molecular targets. The thioether linkage and pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular processes by disrupting enzyme function or receptor signaling pathways.

Comparison with Similar Compounds

Methyl 2-[(3-pyridylmethyl)thio]acetate can be compared with other similar compounds, such as:

    Methyl 2-[(2-pyridylmethyl)thio]acetate: Similar structure but with the pyridine ring in a different position, leading to different reactivity and biological activity.

    Ethyl 2-[(3-pyridylmethyl)thio]acetate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.

    Methyl 2-[(3-pyridylmethyl)thio]propionate: Similar structure but with a propionate group, which may influence its reactivity and applications.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 2-(pyridin-3-ylmethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-13-6-8-3-2-4-10-5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFOEGVGGPQUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371715
Record name Methyl {[(pyridin-3-yl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-34-2
Record name Methyl {[(pyridin-3-yl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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